molecular formula C15H14ClN3O3S B2488053 5-Chloro-1-(5-methoxy-2,4-dimethylphenyl)sulfonylbenzotriazole CAS No. 2380191-44-4

5-Chloro-1-(5-methoxy-2,4-dimethylphenyl)sulfonylbenzotriazole

Cat. No. B2488053
CAS RN: 2380191-44-4
M. Wt: 351.81
InChI Key: PAHYLIHLZJBBRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-1-(5-methoxy-2,4-dimethylphenyl)sulfonylbenzotriazole, also known as CDMT, is a chemical reagent used in organic synthesis. It is a highly effective coupling reagent for amide and peptide bond formation. CDMT has gained popularity in recent years due to its efficiency, mild reaction conditions, and low toxicity.

Mechanism of Action

The mechanism of action of 5-Chloro-1-(5-methoxy-2,4-dimethylphenyl)sulfonylbenzotriazole involves the activation of the carboxylic acid group of the amino acid or peptide by the formation of an O-acylisourea intermediate. The intermediate then reacts with the amine group of the incoming amino acid or peptide, forming the amide or peptide bond. This compound is a highly efficient coupling reagent due to its ability to form stable intermediates and its low tendency to form side products.
Biochemical and Physiological Effects:
This compound is not intended for direct use in biological systems and does not have any known biochemical or physiological effects.

Advantages and Limitations for Lab Experiments

The advantages of using 5-Chloro-1-(5-methoxy-2,4-dimethylphenyl)sulfonylbenzotriazole in lab experiments include its high efficiency, mild reaction conditions, and low toxicity. It is also a cost-effective alternative to other coupling reagents such as HATU and DIC. The limitations of this compound include its limited solubility in certain solvents and its sensitivity to moisture and air. It is important to store this compound in a dry and air-free environment to prevent degradation.

Future Directions

Future research on 5-Chloro-1-(5-methoxy-2,4-dimethylphenyl)sulfonylbenzotriazole could focus on the development of new applications for the reagent in organic synthesis. This could include the synthesis of complex peptides and peptidomimetics with improved biological activity. Another area of research could be the optimization of reaction conditions to improve the yield and purity of the product. Additionally, the development of new coupling reagents with improved properties could be explored.

Synthesis Methods

The synthesis of 5-Chloro-1-(5-methoxy-2,4-dimethylphenyl)sulfonylbenzotriazole involves the reaction of 5-chloro-1H-benzotriazole with 5-methoxy-2,4-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction yields this compound as a white solid in high yield. The purity of the product can be increased by recrystallization from a suitable solvent.

Scientific Research Applications

5-Chloro-1-(5-methoxy-2,4-dimethylphenyl)sulfonylbenzotriazole has been widely used in organic synthesis for the formation of amide and peptide bonds. It has been used in the synthesis of various bioactive compounds such as peptides, amino acids, and nucleosides. This compound has also been used in the synthesis of cyclic peptides and peptidomimetics. Its mild reaction conditions and low toxicity make it an attractive option for the synthesis of sensitive compounds.

properties

IUPAC Name

5-chloro-1-(5-methoxy-2,4-dimethylphenyl)sulfonylbenzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3O3S/c1-9-6-10(2)15(8-14(9)22-3)23(20,21)19-13-5-4-11(16)7-12(13)17-18-19/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAHYLIHLZJBBRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OC)S(=O)(=O)N2C3=C(C=C(C=C3)Cl)N=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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